molecular formula C8H12N2O B3360447 2-Pyridinamine, N-ethyl-6-methoxy- CAS No. 89026-75-5

2-Pyridinamine, N-ethyl-6-methoxy-

Cat. No.: B3360447
CAS No.: 89026-75-5
M. Wt: 152.19 g/mol
InChI Key: QFCMZIPUZKQFQF-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₁₂N₂O, with a calculated molecular weight of 152.20 g/mol. This compound belongs to the pyridinamine family, which is structurally characterized by a six-membered aromatic ring containing one nitrogen atom and an amino substituent.

Properties

IUPAC Name

N-ethyl-6-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-9-7-5-4-6-8(10-7)11-2/h4-6H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCMZIPUZKQFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575371
Record name N-Ethyl-6-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89026-75-5
Record name N-Ethyl-6-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Pyridinamine, N-ethyl-6-methoxy- with analogs differing in substituents or heterocyclic cores. Data are derived from experimental and computational studies in the provided evidence.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity (Docking Score, kcal/mol) Key Applications/Properties
2-Pyridinamine, N-ethyl-6-methoxy- C₈H₁₂N₂O 152.20 N-ethyl, 6-methoxy Not reported Potential enzyme inhibitor, agrochemical
2-Pyridinamine (unsubstituted) C₅H₆N₂ 94.12 None -4.6 (Lanosterol-14α Demethylase) Baseline for structural comparisons
2-Pyridinamine, 6-methyl- C₆H₈N₂ 108.14 6-methyl Not reported Reference for methyl substitution
6-Ethoxy-2-hydrazinyl-3-nitropyridine C₇H₁₀N₄O₂ 182.18 6-ethoxy, 3-nitro, 2-hydrazinyl Not reported Synthetic intermediate for hydrazone derivatives
Pyrimethamine (pyrimidine analog) C₁₂H₁₃ClN₄O₂ 292.71 Dichlorophenyl, pyrimidine core Antimalarial activity Antiparasitic drug

Key Observations:

Substituent Effects on Molecular Weight : The addition of ethyl and methoxy groups increases molecular weight compared to unsubstituted 2-pyridinamine (152.20 vs. 94.12 g/mol). This may influence pharmacokinetic properties like solubility and membrane permeability.

Biological Activity: The unsubstituted 2-pyridinamine exhibits moderate binding affinity (-4.6 kcal/mol) against Lanosterol-14α Demethylase, a fungal enzyme . While data for N-ethyl-6-methoxy- are lacking, methoxy groups in pesticides (e.g., pyriproxyfen ) suggest enhanced stability or target interaction.

Synthetic Flexibility : Derivatives like 6-ethoxy-2-hydrazinyl-3-nitropyridine demonstrate the feasibility of introducing diverse substituents, highlighting pathways to optimize N-ethyl-6-methoxy- analogs.

Heterocyclic Comparison : Pyrimidines (e.g., pyrimethamine ) share structural similarities but contain two nitrogen atoms, enabling distinct electronic and binding profiles. Pyridinamines may offer simplified synthesis routes compared to pyrimidines.

Functional Group Impact on Properties

  • Ethyl Group at Amino Position: The N-ethyl group may reduce metabolic degradation compared to primary amines, extending half-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pyridinamine, N-ethyl-6-methoxy-
Reactant of Route 2
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